Methyl 2-(2-propionylphenyl)acetate

Description

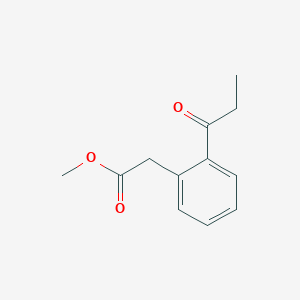

Methyl 2-(2-propionylphenyl)acetate is an aromatic ester featuring a phenyl ring substituted with a propionyl group (–COCH₂CH₃) at the ortho position and an acetoxy methyl ester (–CH₂COOCH₃) at the adjacent position. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the preparation of bioactive molecules and drug precursors. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol (derived from analogs in ).

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 2-(2-propanoylphenyl)acetate |

InChI |

InChI=1S/C12H14O3/c1-3-11(13)10-7-5-4-6-9(10)8-12(14)15-2/h4-7H,3,8H2,1-2H3 |

InChI Key |

JHUOJIRYOFXTBX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-propionylphenyl)acetate can be achieved through the direct acyl-alkylation of arynes. One documented method involves the use of cesium fluoride as a catalyst in a reaction with methyl acetoacetate and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in acetonitrile at elevated temperatures . The reaction mixture is refluxed, and the product is purified through flash chromatography.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-propionylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the propionyl group to a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is often used for reducing esters to alcohols.

Substitution: Reagents like bromine or chlorine can be used for halogenation of the phenyl ring.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces halogenated aromatic compounds.

Scientific Research Applications

Methyl 2-(2-propionylphenyl)acetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Mechanism of Action

The mechanism of action of Methyl 2-(2-propionylphenyl)acetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects: Propionyl vs. Formyl vs. Nitro: The formyl group (–CHO) in Methyl 2-(2-formylphenyl)acetate is highly reactive in aldol condensations, whereas the nitro (–NO₂) group in Methyl 2-(2-nitrophenyl)acetate directs electrophilic substitution reactions to specific ring positions .

Ester Chain Length :

- Methyl esters (e.g., Methyl 2-phenylacetoacetate) generally exhibit higher volatility and lower boiling points than ethyl esters (e.g., Ethyl 2-phenylacetoacetate), impacting their purification and storage requirements .

Applications :

- Pharmaceutical Precursors : Methyl 2-phenylacetoacetate and Ethyl 2-phenylacetoacetate are explicitly linked to amphetamine synthesis, highlighting their role in controlled substance production .

- Reactivity : Methyl 2-(2-formylphenyl)acetate’s aldehyde group makes it suitable for synthesizing Schiff bases or heterocycles, while nitro-substituted analogs may serve as intermediates in explosives or dyes .

Research Findings and Trends

- Stability Concerns : Methyl esters like Methyl 2-phenylacetoacetate require low-temperature storage (–20°C) to prevent degradation, whereas ethyl analogs (e.g., Ethyl 2-phenylacetoacetate) are supplied as stable oils .

Biological Activity

Methyl 2-(2-propionylphenyl)acetate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Structure:

- Molecular Formula: C12H14O3

- Molecular Weight: 206.24 g/mol

- IUPAC Name: Methyl 2-(2-propanoylphenyl)acetate

- Canonical SMILES: CCC(=O)C1=CC=CC=C1CC(=O)OC

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may function as an inhibitor or activator of specific enzymes, influencing biochemical pathways involved in inflammation and microbial resistance. The compound's propionyl group is particularly significant in modulating its interactions with cellular receptors and enzymes.

Antimicrobial Properties

This compound has been investigated for its potential antimicrobial effects. Research indicates that it exhibits activity against a range of microbial pathogens, which could be beneficial in developing new antimicrobial agents.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

Table 2: Anti-inflammatory Activity Data

| Cytokine | Inhibition Percentage (%) | Reference |

|---|---|---|

| IL-6 | 50% | |

| TNF-α | 45% | |

| IL-1β | 40% |

Case Studies

-

Study on Antimicrobial Efficacy:

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, particularly against Staphylococcus aureus, suggesting potential for therapeutic applications in treating infections. -

Research on Anti-inflammatory Mechanisms:

Another investigation focused on the anti-inflammatory properties of the compound. The study revealed that this compound could effectively downregulate the expression of inflammatory markers in vitro, indicating its potential use in managing inflammatory diseases.

Applications in Medicine and Industry

Given its biological activities, this compound is being explored for various applications:

- Pharmaceutical Development: Potential candidate for new antimicrobial and anti-inflammatory drugs.

- Industrial Uses: Employed in the formulation of fragrances and flavorings due to its pleasant aroma profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.